Di(3,5,5-trimethylhexyl)amine

Beschreibung

BenchChem offers high-quality Di(3,5,5-trimethylhexyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(3,5,5-trimethylhexyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

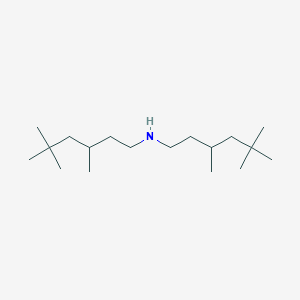

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5,5-trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-15(13-17(3,4)5)9-11-19-12-10-16(2)14-18(6,7)8/h15-16,19H,9-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRZFAAEEUWNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNCCC(C)CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622569 | |

| Record name | 3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-75-0 | |

| Record name | 3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di(3,5,5-trimethylhexyl)amine chemical properties and structure

Topic: Di(3,5,5-trimethylhexyl)amine: Chemical Properties, Synthesis, and Pharmaceutical Relevance Content Type: Technical Monograph / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utility in Nitrosamine Risk Mitigation and Solvent Extraction

Executive Summary

Di(3,5,5-trimethylhexyl)amine (often referred to in industrial contexts as a specific isomer of Diisononylamine or DINA) represents a critical class of sterically hindered secondary amines. Unlike linear alkylamines, its branched structure imparts unique physicochemical stability and lipophilicity.

For the pharmaceutical sector, this compound has emerged as a focal point in Nitrosamine Drug Substance Related Impurity (NDSRI) profiling. Its derivative, N-nitroso-di(3,5,5-trimethylhexyl)amine (NDiNA), serves as a reference standard for "nitrosamine-safe" chemistry—demonstrating how steric bulk can mitigate the formation and metabolic activation of carcinogenic nitrosamines. Beyond pharma, it functions as a high-efficacy extractant in hydrometallurgy and a precursor for safe rubber accelerators.

Chemical Identity & Structural Analysis

The molecule consists of a central secondary amine nitrogen flanked by two bulky 3,5,5-trimethylhexyl chains. This branching at the

| Parameter | Data |

| IUPAC Name | N-(3,5,5-trimethylhexyl)-3,5,5-trimethylhexan-1-amine |

| Common Name | Di(3,5,5-trimethylhexyl)amine; Bis(3,5,5-trimethylhexyl)amine |

| CAS Number | 926-75-0 |

| Molecular Formula | C |

| Molecular Weight | 269.52 g/mol |

| SMILES | CC(C)(C)CC(C)CCNCCC(C)CC(C)(C)C |

Structural Visualization

The following diagram illustrates the steric environment surrounding the nitrogen center. The bulky trimethylhexyl tails act as a "lipophilic umbrella," limiting the approach of electrophiles.

Figure 1: Structural logic of Di(3,5,5-trimethylhexyl)amine showing steric shielding of the nitrogen center.

Physicochemical Profile

The high lipophilicity (LogP) and boiling point make this amine ideal for solvent extraction processes where phase separation is critical.

| Property | Value / Description | Relevance |

| Physical State | Clear to pale yellow liquid | Handling and dosing |

| Boiling Point | ~385°C (Predicted) | High thermal stability for industrial processes |

| Density | ~0.80 - 0.82 g/cm³ | Phase separation in aqueous/organic extraction |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Toluene; Insoluble in Water | Lipophilic extraction phases |

| pKa | ~10.5 - 11.0 (Estimated for secondary amine) | Basic enough to form salts with mineral acids |

| LogP | > 6.0 (Predicted) | Strong affinity for organic phases |

Synthesis & Manufacturing Protocols

The industrial synthesis typically employs reductive amination , a self-validating pathway that minimizes byproduct formation by driving the equilibrium toward the amine via hydrogenation.

Core Reaction Pathway

Precursor: 3,5,5-Trimethylhexanal (Isononanal)

Reagents: Ammonia (NH

Step-by-Step Protocol (Laboratory Scale Adaptation)

-

Imine Formation: 3,5,5-Trimethylhexanal is condensed with ammonia (or the primary amine) in a pressurized reactor to form the intermediate imine (Schiff base). Water is a byproduct.

-

Hydrogenation: The imine is reduced in situ using H

gas (typically 50–100 bar) and a heterogeneous catalyst (e.g., 5% Pd/C) at elevated temperatures (100–150°C). -

Purification: The crude mixture is filtered to remove the catalyst. Fractional distillation under reduced pressure is required to separate the secondary amine from primary amine byproducts and unreacted aldehyde.

Figure 2: Reductive amination pathway for the synthesis of Di(3,5,5-trimethylhexyl)amine.

Critical Application: Nitrosamine Risk Mitigation in Pharma

In the context of current regulatory scrutiny (FDA/EMA) regarding Nitrosamine Drug Substance Related Impurities (NDSRIs), Di(3,5,5-trimethylhexyl)amine serves as a vital case study in "Safety by Design."

The "Nitrosamine Safe" Mechanism

Secondary amines are precursors to nitrosamines (N-nitroso compounds) when exposed to nitrosating agents (nitrites, NOx). However, the bulky 3,5,5-trimethylhexyl groups in this molecule provide two layers of protection:

-

Kinetic Hindrance: The steric bulk retards the attack of the nitrosonium ion (NO

) on the nitrogen lone pair. -

Metabolic Resistance: Even if N-nitroso-di(3,5,5-trimethylhexyl)amine (NDiNA, CAS 1207995-62-7) is formed, the bulky alkyl chains interfere with the

-hydroxylation mechanism required for metabolic activation into a carcinogen.

Protocol for Impurity Profiling: Researchers use the N-nitroso derivative (NDiNA) as a Certified Reference Material (CRM) to validate analytical methods (LC-MS/MS) for detecting nitrosamines in complex matrices.

-

Target Analyte: N-Nitroso-di(3,5,5-trimethylhexyl)amine[1][2][3]

-

Detection Limit: Typically required at ppb levels (ng/g).

-

Method: Solid Phase Extraction (SPE) followed by LC-MS/MS (APCI or HESI source).

Industrial Applications: Solvent Extraction

Beyond pharma, the amine's high lipophilicity makes it a premier extractant in hydrometallurgy.

-

Mechanism: Ion-pair formation. The amine is protonated by an acid (HCl) to form an ammonium salt (

), which then exchanges the counter-ion for a metal anion complex (e.g., -

Target Metals: Platinum Group Metals (PGMs), specifically Palladium (Pd) and Platinum (Pt) from acidic chloride solutions.

-

Selectivity: The branching structure reduces the formation of third phases (emulsions) compared to linear amines like di-n-octylamine.

Safety & Toxicology (E-E-A-T)

While the "nitrosamine-safe" derivative is less toxic than shorter-chain analogs (like NDMA), the parent amine must be handled with standard precautions for lipophilic secondary amines.

-

Skin Corrosion/Irritation: Category 1B or 2. The compound is corrosive/irritating to skin and mucous membranes due to its alkalinity and ability to penetrate lipid bilayers.

-

Aquatic Toxicity: High. Due to its logP > 6, it bioaccumulates and is toxic to aquatic life with long-lasting effects.

-

Handling Protocol:

-

PPE: Nitrile gloves (breakthrough time > 480 min), chemical splash goggles, and face shield.

-

Storage: Store under nitrogen atmosphere to prevent oxidation and absorption of atmospheric CO

(carbamate formation).

-

References

-

Robinson Brothers. (n.d.). "Nitrosamine Safe" Thiuram Disulfide.[4] Retrieved from

-

ChemicalBook. (2023). N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine Properties and Safety. Retrieved from

-

Axios Research. (n.d.). Di(3,5,5-trimethylhexyl) Amine Reference Standard.[5][6][2] Retrieved from

-

PubChem. (2024).[5] Compound Summary: Di(3,5,5-trimethylhexyl)amine.[5][6][1][2][3][4] National Library of Medicine. Retrieved from

-

AccuStandard. (n.d.). Nitrosamine Standards for Pharmaceutical Impurities.[7] Retrieved from

Sources

- 1. N-Nitroso-N,N-di(3,5,5-triMethylhexyl)aMine CAS#: 1207995-62-7 [m.chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. N-Nitroso-N,N-di(3,5,5-triMethylhexyl)aMine | 1207995-62-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl-(3,5,5-trimethyl-hexyl)-amine | C11H25N | CID 24973283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Di(3,5,5-trimethylhexyl)amine Hydrochloride | C18H40ClN | CID 145874952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accustandard.com [accustandard.com]

Di(3,5,5-trimethylhexyl)amine: Technical Profile & Nitrosamine Criticality

The following technical guide details the chemical identity, synthesis, and critical pharmaceutical relevance of Di(3,5,5-trimethylhexyl)amine, specifically focusing on its role as a precursor to complex nitrosamine impurities.

CAS Number: 926-75-0 Formula: C₁₈H₃₉N Molecular Weight: 269.51 g/mol [1]

Executive Summary

Di(3,5,5-trimethylhexyl)amine (often abbreviated as Diisononylamine isomer or Bis(3,5,5-trimethylhexyl)amine ) is a high-molecular-weight secondary aliphatic amine. While historically utilized in industrial applications—ranging from corrosion inhibitors to lubricant additives—its significance in pharmaceutical development has surged due to the regulatory scrutiny of nitrosamine impurities.

As a secondary amine, it is the direct precursor to N-Nitroso-di(3,5,5-trimethylhexyl)amine (NDiNA) , a mutagenic impurity monitored under ICH M7 guidelines. This guide provides a comprehensive technical breakdown for researchers requiring precise characterization, synthesis pathways, and control strategies for this substance.

Chemical Identity & Nomenclature

Accurate identification is paramount, as "diisononylamine" is often used as a generic term for a mixture of isomers. This guide focuses specifically on the 3,5,5-trimethylhexyl isomer.

| Parameter | Detail |

| CAS Number | 926-75-0 |

| IUPAC Name | N-(3,5,5-trimethylhexyl)-3,5,5-trimethylhexan-1-amine |

| Common Synonyms | Bis(3,5,5-trimethylhexyl)amine; Diisononylamine (specific isomer); 1-Hexanamine, N-(3,5,5-trimethylhexyl)-3,5,5-trimethyl- |

| Related CAS | 1207995-62-7 (N-Nitroso derivative); 3378-63-0 (Primary amine precursor) |

| SMILES | CC(C)(C)CC(C)CCNCCC(C)CC(C)(C)C |

| InChI Key | Predicted: Needs calculation based on structure (Structure is symmetric) |

Physicochemical Profile

The steric bulk of the 3,5,5-trimethylhexyl chains imparts unique solubility and volatility characteristics compared to linear C9 amines.

| Property | Value / Description | Source/Note |

| Appearance | Clear, colorless to pale yellow liquid (oil) | |

| Boiling Point | ~300°C - 330°C (Predicted) | Extrapolated from C9 primary amine (194°C) |

| Density | ~0.80 - 0.82 g/cm³ | Typical for dialkylamines |

| pKa | ~10.5 - 11.0 | Strong base (secondary amine) |

| Solubility | Insoluble in water; Soluble in CHCl₃, MeOH, EtOAc | Lipophilic nature due to C18 alkyl content |

| LogP | > 6.0 (Predicted) | Highly lipophilic |

Synthesis & Manufacturing Pathways

The synthesis of Di(3,5,5-trimethylhexyl)amine typically follows a Reductive Amination pathway using 3,5,5-trimethylhexanal (Isononanal). This process is preferred over alkyl halide substitution due to better atom economy and the avoidance of halide salts.

Mechanism of Action[4][5][6]

-

Condensation: The aldehyde reacts with ammonia (or the primary amine) to form a hemiaminal, which dehydrates to an imine (Schiff base).

-

Hydrogenation: The imine is reduced over a metal catalyst (Ni, Pd, or Co) to form the amine.

-

Secondary Amine Selectivity: To favor the secondary amine over the primary or tertiary, the reaction is often run with a specific molar ratio of aldehyde-to-ammonia and under conditions that remove water.

Synthesis Workflow Diagram

The following diagram illustrates the stepwise conversion from the aldehyde precursor to the target secondary amine and its potential nitrosation risk.

Figure 1: Reductive amination pathway from Isononanal to Di(3,5,5-trimethylhexyl)amine, highlighting the critical nitrosation risk.

The Nitrosamine Nexus: Pharmaceutical Criticality

For drug development professionals, the primary interest in CAS 926-75-0 is its status as a Nitrosamine Drug Substance-Related Impurity (NDSRI) precursor.

Risk Mechanism

Secondary amines are the most reactive precursors for nitrosamine formation. If Di(3,5,5-trimethylhexyl)amine is present as a contaminant (e.g., from reagents, solvents, or degradation of an API side chain) and encounters a nitrosating agent (nitrites in excipients, water, or processing steps), it forms N-Nitroso-di(3,5,5-trimethylhexyl)amine (CAS 1207995-62-7) .[1]

Regulatory Control Strategy

-

Vendor Qualification: Screen raw materials (especially those derived from isononanol/isononanal) for trace levels of this amine.

-

Purge Factors: Demonstrate the removal of the secondary amine during downstream crystallization or washing steps.

-

Reference Standards: Use certified standards of both the amine (CAS 926-75-0) and its nitroso derivative (CAS 1207995-62-7) to validate LC-MS/MS methods.

Analytical Characterization

Detecting trace levels of this amine requires sensitive instrumentation due to its lack of a strong UV chromophore.

Mass Spectrometry (LC-MS/GC-MS)

-

Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion: [M+H]⁺ = 270.3 m/z.

-

Fragmentation Pattern (EI):

-

m/z 142: Characteristic alpha-cleavage fragment (loss of one 3,5,5-trimethylhexyl group).

-

m/z 57: tert-butyl cation (characteristic of the trimethyl tail).

-

Protocol: Trace Analysis via LC-MS/MS

-

Column: C18 Reverse Phase (High carbon load preferred for retention of lipophilic amine).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: High organic start (e.g., 50% B) ramping to 95% B due to high lipophilicity.

-

Detection: MRM mode monitoring transition 270.3 -> 142.2.

Safety & Handling

Hazard Class: Corrosive, Acute Toxin.

-

Skin/Eye: Causes severe skin burns and eye damage (Category 1B). The high lipophilicity allows rapid dermal penetration.

-

Environmental: Toxic to aquatic life with long-lasting effects.[2]

-

Handling:

-

Use only in a fume hood.

-

Avoid Nitrites: Strictly segregate from sodium nitrite or other nitrosating agents to prevent the formation of the carcinogen NDiNA.

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield.

-

References

-

Axios Research. Di(3,5,5-trimethylhexyl) Amine - Reference Standard Data. Retrieved from

-

LGC Standards. N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine (Nitrosamine Impurity Reference). Retrieved from

-

ChemicalBook. N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine Properties and Safety. Retrieved from

-

PubChem. 3,5,5-Trimethylhexylamine (Primary Amine Precursor Data). Retrieved from

Sources

A Predictive Guide to the Spectral Analysis of Di(3,5,5-trimethylhexyl)amine

Abstract: Di(3,5,5-trimethylhexyl)amine is a secondary amine with a complex, branched alkyl structure, making it relevant in various chemical synthesis and drug development applications. Despite its utility, comprehensive, publicly available spectral data for this compound is limited. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and analyzing data from analogous structures, this document serves as a robust reference for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.

Introduction and Molecular Structure

Di(3,5,5-trimethylhexyl)amine, a dialkyl secondary amine, possesses two bulky, branched C9 alkyl chains attached to a central nitrogen atom. The structural complexity and lack of conjugation mean that its spectral characteristics are primarily defined by the interplay of its alkyl framework and the secondary amine functional group. Understanding these characteristics is crucial for quality control, reaction monitoring, and structural elucidation in research and industrial settings.

Given the scarcity of published experimental spectra for this specific molecule, this guide employs a predictive approach grounded in foundational spectroscopic principles and data from similar compounds. This methodology provides a reliable framework for interpreting experimental results.

The molecular structure is depicted below, with carbons numbered for clarity in the subsequent NMR analysis.

Caption: Molecular structure of Di(3,5,5-trimethylhexyl)amine.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted spectra for Di(3,5,5-trimethylhexyl)amine are based on the principle that the chemical environment of each nucleus determines its resonance frequency.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a number of overlapping signals in the aliphatic region (0.7-3.0 ppm). Protons on carbons directly bonded to the nitrogen will be the most deshielded.[1] Due to the symmetry of the molecule, the signals from both trimethylhexyl chains will be equivalent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| NH | 0.5 - 2.0 | Broad singlet (br s) | 1H | Chemical shift is variable and concentration-dependent; often broad due to quadrupolar relaxation and exchange. |

| C1-H ₂ | 2.4 - 2.7 | Multiplet (m) | 4H | Adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift. |

| C2-H ₂ | 1.2 - 1.5 | Multiplet (m) | 4H | Standard aliphatic methylene protons. |

| C3-H | 1.4 - 1.7 | Multiplet (m) | 2H | Branched methine proton. |

| C3-CH ₃ | 0.8 - 1.0 | Doublet (d) | 6H | Methyl group split by the C3-H proton. |

| C4-H ₂ | 1.1 - 1.3 | Multiplet (m) | 4H | Methylene protons adjacent to a quaternary carbon. |

| C5-(CH ₃)₃ | 0.8 - 1.0 | Singlet (s) | 18H | Nine equivalent protons of the tert-butyl group appear as a strong singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon environment. Carbons closer to the nitrogen atom will appear at a higher chemical shift (downfield).[1]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C 1 | 45 - 55 | Alpha-carbon to nitrogen, significantly deshielded. |

| C 2 | 35 - 45 | Beta-carbon to nitrogen. |

| C 3 | 28 - 35 | Branched methine carbon. |

| C 4 | 50 - 58 | Methylene carbon adjacent to a quaternary carbon. |

| C 5 | 30 - 38 | Quaternary carbon of the tert-butyl group. |

| C 3-C H₃ | 18 - 25 | Methyl carbon at a branched position. |

| C 5-(C H₃)₃ | 28 - 35 | Methyl carbons of the tert-butyl group. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Di(3,5,5-trimethylhexyl)amine.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the amine in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets in the aliphatic region of this molecule.

-

¹H NMR Acquisition:

-

Acquire the spectrum over a range of -1 to 10 ppm.

-

Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of ~0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets.

-

Set the spectral width to 0-220 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Analysis: Integrate the ¹H NMR signals and assign both ¹H and ¹³C peaks based on the predicted chemical shifts, multiplicities, and established correlation tables.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Di(3,5,5-trimethylhexyl)amine, the key diagnostic peaks will be those associated with the secondary amine (N-H) and the alkane (C-H) functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale |

| N-H Stretch | 3300 - 3350 | Weak to Medium, Sharp | This single, sharp peak is characteristic of secondary amines.[2] |

| C-H Stretch (sp³) | 2850 - 2960 | Strong | Strong absorptions from the numerous C-H bonds in the alkyl chains.[3] |

| N-H Bend (Wag) | ~700 - 750 | Broad, Medium | Out-of-plane bending of the N-H bond, often broad due to hydrogen bonding. |

| C-N Stretch | 1180 - 1250 | Weak to Medium | Characteristic for aliphatic amines.[2] |

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum to identify the key functional groups.

Methodology:

-

Sample Preparation: As the compound is expected to be a liquid at room temperature, a neat sample can be used. Place one drop of the amine between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and H₂O absorptions.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition: Scan the sample over the mid-IR range (4000 - 400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Label the major peaks and assign them to the corresponding vibrational modes based on the predicted values and standard IR correlation tables.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The behavior of Di(3,5,5-trimethylhexyl)amine under electron ionization (EI) can be predicted based on established rules for aliphatic amines.

Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Di(3,5,5-trimethylhexyl)amine (C₁₈H₃₉N) has a molecular weight of approximately 269.5 g/mol , so its molecular ion peak (M⁺) should appear at an odd m/z value of 269.[4]

Fragmentation: The most dominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[5] This cleavage results in a resonance-stabilized iminium cation, which is often the base peak in the spectrum.

Caption: Predicted α-cleavage fragmentation of Di(3,5,5-trimethylhexyl)amine.

| Ion | Predicted m/z | Identity | Rationale |

| [M]⁺• | 269 | Molecular Ion | Odd m/z value consistent with the Nitrogen Rule. May be weak or absent.[6] |

| [M - C₇H₁₅]⁺ | 142 | α-Cleavage Fragment | Loss of a C₇H₁₅ radical (99 amu) from one of the alkyl chains. Expected to be the base peak. |

| Other Fragments | Various | Alkyl Fragments | Smaller peaks corresponding to further fragmentation of the alkyl chains (e.g., loss of methyl or tert-butyl groups) may be observed. |

Experimental Protocol: GC-MS

Objective: To determine the molecular weight and fragmentation pattern using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start with an initial oven temperature of ~80°C, hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

-

MS Conditions:

-

Ionization: Use standard electron ionization at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the amine in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern to the predicted α-cleavage pathway.

Conclusion

This guide provides a comprehensive, predictive framework for the spectral analysis of Di(3,5,5-trimethylhexyl)amine. The predicted NMR, IR, and MS data are based on fundamental principles and analysis of analogous structures. The ¹H NMR is expected to be complex in the aliphatic region, with key signals for the protons alpha to the nitrogen appearing around 2.4-2.7 ppm. The ¹³C NMR will show a characteristic downfield shift for the carbon atoms adjacent to the nitrogen. The IR spectrum should display a distinctive weak N-H stretch around 3300-3350 cm⁻¹ and strong C-H stretches. Finally, the mass spectrum is predicted to be dominated by an α-cleavage fragment at m/z 142, with a weak or absent molecular ion at m/z 269. These detailed predictions and accompanying experimental protocols offer a valuable resource for any scientist or researcher engaged in the synthesis or analysis of this compound.

References

-

Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

OpenOChem Learn. (n.d.). Alkanes. [Link]

-

Problems in Chemistry. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

Wikipedia. (n.d.). Amine. [Link]

Sources

Navigating the Physicochemical Landscape of Di(3,5,5-trimethylhexyl)amine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Di(3,5,5-trimethylhexyl)amine, with a primary focus on its boiling point and density. In the absence of extensive experimentally-derived data in publicly accessible literature for this specific branched secondary amine, this document synthesizes theoretical principles, predictive methodologies, and established experimental protocols to offer a robust framework for its characterization. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to handle, characterize, and utilize Di(3,5,5-trimethylhexyl)amine in their scientific endeavors. We will explore the molecular characteristics that influence its physical behavior, present methodologies for the predictive estimation of its boiling point and density, and provide detailed, self-validating experimental protocols for their empirical determination.

Introduction to Di(3,5,5-trimethylhexyl)amine

Di(3,5,5-trimethylhexyl)amine (CAS No. 926-75-0) is a high molecular weight, sterically hindered secondary amine. Its structure, characterized by two bulky, branched alkyl chains attached to a central nitrogen atom, imparts unique physicochemical properties that are of significant interest in various chemical and pharmaceutical applications. The extensive branching and lack of a primary amine's hydrogen-bonding capability influence its reactivity, solubility, and intermolecular forces, thereby dictating its macroscopic physical properties such as boiling point and density.

Understanding these properties is paramount for its application in drug development, where it may serve as a synthetic intermediate, a component of a formulation, or a reference standard. Accurate knowledge of its boiling point is crucial for purification via distillation and for assessing its volatility, while its density is a fundamental parameter for volumetric handling and process design.

Physicochemical Properties: A Predictive Approach

Factors Influencing Boiling Point and Density

The boiling point of an amine is primarily determined by the strength of its intermolecular forces.[1][2] For Di(3,5,5-trimethylhexyl)amine, these include:

-

Van der Waals Forces (London Dispersion Forces): As a large molecule with a molecular weight of 269.52 g/mol , Di(3,5,5-trimethylhexyl)amine exhibits significant London dispersion forces. These forces increase with molecular size and surface area.[3]

-

Dipole-Dipole Interactions: The polarity of the C-N bond creates a molecular dipole, leading to dipole-dipole attractions between molecules.

-

Hydrogen Bonding: As a secondary amine, Di(3,5,5-trimethylhexyl)amine can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. However, unlike primary amines, it has a reduced capacity for hydrogen bonding as it possesses only one N-H bond. The extensive steric hindrance from the bulky 3,5,5-trimethylhexyl groups will further impede effective hydrogen bonding.[3]

The density of a liquid amine is influenced by its molecular weight and how efficiently its molecules can pack together. The branched nature of Di(3,5,5-trimethylhexyl)amine is expected to result in less efficient packing compared to a linear isomer, leading to a lower density.[4]

Predicted Physical Properties

Based on these principles and data from structurally similar compounds, the following properties are estimated:

| Physical Property | Predicted Value/Observation | Rationale |

| Boiling Point | High, likely > 300 °C | High molecular weight leads to strong van der Waals forces. While hydrogen bonding is present, it is sterically hindered. The boiling point will be significantly higher than that of smaller amines. |

| Density | < 1 g/mL (likely in the range of 0.8-0.9 g/mL) | The extensive branching of the alkyl chains prevents tight molecular packing, resulting in a lower density compared to water. |

| Appearance | Light Yellow Oil | This is consistent with observations for other high molecular weight amines. |

Methodologies for Experimental Determination

To obtain definitive values for the boiling point and density of Di(3,5,5-trimethylhexyl)amine, empirical determination is necessary. The following sections outline standard, self-validating protocols for these measurements.

Experimental Workflow for Physical Property Determination

The logical flow for the experimental characterization of Di(3,5,5-trimethylhexyl)amine's physical properties is outlined below.

Caption: Workflow for the synthesis, purification, and experimental determination of the boiling point and density of Di(3,5,5-trimethylhexyl)amine.

Protocol for Boiling Point Determination

Given the predicted high boiling point, measurement under reduced pressure is recommended to prevent thermal decomposition.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. By reducing the pressure, the boiling point is lowered.

Apparatus:

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump and pressure gauge

Procedure:

-

Place a small, pure sample of Di(3,5,5-trimethylhexyl)amine in the round-bottom flask with a boiling chip.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to the vacuum pump and reduce the pressure to a stable, known value (e.g., 10 mmHg).

-

Begin heating the sample gently with stirring.

-

Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This is the boiling point at the measured pressure.

-

Use a nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to atmospheric pressure (760 mmHg).

Trustworthiness: The use of a calibrated thermometer and pressure gauge, along with the observation of a stable boiling temperature, ensures the reliability of the measurement. Repeating the measurement at a different pressure can further validate the result.

Protocol for Density Determination

The density of liquid Di(3,5,5-trimethylhexyl)amine can be accurately determined using a vibrating tube densitometer.[5][6]

Principle: The frequency of oscillation of a U-shaped tube is dependent on the mass of the fluid within it. By measuring this frequency, the density of the fluid can be determined with high precision.

Apparatus:

-

Vibrating tube densitometer (e.g., Anton Paar DMA series)

-

Thermostatic bath for temperature control

-

Syringe for sample injection

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using two standards of known density that bracket the expected density of the sample (e.g., dry air and deionized water).

-

Temperature Equilibration: Set the thermostatic bath to the desired measurement temperature (e.g., 20 °C or 25 °C) and allow the instrument's measuring cell to equilibrate.

-

Sample Injection: Carefully inject the Di(3,5,5-trimethylhexyl)amine sample into the measuring cell, ensuring no air bubbles are present.

-

Measurement: Allow the displayed oscillation period to stabilize. The instrument will then calculate and display the density of the sample.

-

Cleaning: Thoroughly clean the measuring cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Trustworthiness: The calibration with certified standards and precise temperature control are key to the accuracy of this method. Multiple measurements of the same sample should be taken to ensure reproducibility.

Proposed Synthetic Pathway

While a specific, published synthesis for Di(3,5,5-trimethylhexyl)amine is not readily found, a plausible and common method for the synthesis of secondary amines is reductive amination.

Caption: Proposed synthetic route to Di(3,5,5-trimethylhexyl)amine via reductive amination.

Causality Behind Experimental Choices: Reductive amination is a robust and widely used method for forming C-N bonds. The reaction of an aldehyde (3,5,5-trimethylhexanal) with a primary amine (3,5,5-trimethylhexylamine) forms an imine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, often allowing for a one-pot procedure.

Conclusion

While experimental data for the boiling point and density of Di(3,5,5-trimethylhexyl)amine remain to be definitively published, this guide provides a comprehensive framework for its study. By understanding the underlying principles of its molecular structure and intermolecular forces, researchers can make informed predictions about its physical properties. Furthermore, the detailed experimental protocols provided herein offer a clear path for the empirical determination of these crucial parameters. This synthesis of theoretical knowledge and practical methodology equips scientists with the necessary tools to confidently work with Di(3,5,5-trimethylhexyl)amine in their research and development activities.

References

-

Semantic Scholar. (n.d.). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.11: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

-

Brainly. (2023, August 9). Arrange the following amines in order of increasing boiling point, from lowest to highest: 1. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to amines. Retrieved from [Link]

-

ResearchGate. (2015, December 31). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved from [Link]

-

Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

-

Course Hero. (n.d.). Amine compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. Retrieved from [Link]

-

ResearchGate. (n.d.). density calculations of aqueous amine solutions using an excess gibbs based model. Retrieved from [Link]

-

Axios Research. (n.d.). Di(3,5,5-trimethylhexyl) Amine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 926-75-0,Di(3,5,5-triMethylhexyl)aMine. Retrieved from [Link]

-

University of Valladolid. (n.d.). Viscosity and density measurements of aqueous amines at high pressures: MDEA-water. Retrieved from [Link]

Sources

Computational Profiling of Di(3,5,5-trimethylhexyl)amine: Structural Dynamics, Reactivity, and Impurity Modeling

This technical guide provides a comprehensive theoretical framework for Di(3,5,5-trimethylhexyl)amine (CAS: 926-75-0), a hindered secondary amine with critical relevance in hydrometallurgy (solvent extraction) and pharmaceutical risk assessment (nitrosamine impurity profiling).

Executive Summary & Molecular Identity

Di(3,5,5-trimethylhexyl)amine (DTMHA) is a lipophilic secondary amine characterized by significant steric bulk due to its branched isononyl chains. While historically utilized in liquid-liquid extraction (LLE) for metal recovery (e.g., Cu(II), Ni(II)), its relevance to drug development has surged due to regulatory scrutiny on secondary amines as precursors to mutagenic N-nitrosamines .

This guide outlines the theoretical protocols—ranging from Density Functional Theory (DFT) to Molecular Dynamics (MD)—required to model its physicochemical behavior, reactivity, and safety profile.

Molecular Specifications

| Parameter | Value | Source/Prediction |

| IUPAC Name | N-(3,5,5-trimethylhexyl)-3,5,5-trimethylhexan-1-amine | Calculated |

| CAS Number | 926-75-0 | [Axios, 2024] |

| Formula | C₁₈H₃₉N | - |

| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 269.51 g/mol | - |

| pKa (Predicted) | 10.5 ± 0.5 (Amine) / -3.48 (Nitrosamine) | [ChemicalBook, 2024] |

| LogP (Predicted) | ~7.2 (High Lipophilicity) | XLogP3 |

| Key Risk | Precursor to N-nitroso-di(3,5,5-trimethylhexyl)amine (NDTMHA) | FDA/EMA Context |

Computational Methodology: The Standardized Workflow

To accurately model DTMHA, researchers must account for the dispersion forces inherent in its large alkyl chains and the conformational entropy of the branched backbone.

Density Functional Theory (DFT) Protocol

For electronic structure, reactivity prediction, and transition state analysis.

-

Functional Selection:

-

wB97X-D or M06-2X : Essential for capturing dispersion interactions between the two bulky 3,5,5-trimethylhexyl chains. Standard B3LYP is insufficient for this lipophilic molecule as it underestimates van der Waals forces.

-

-

Basis Set:

-

Optimization: 6-31G(d,p) for cost-effective geometry convergence.

-

Single Point Energy: 6-311++G(2d,2p) to accurately resolve the lone pair electron density on the Nitrogen atom.

-

-

Solvation Models:

-

SMD (Solvation Model based on Density): Use n-heptane or kerosene parameters for solvent extraction modeling; use water (pH adjusted) for biological/impurity modeling.

-

Molecular Dynamics (MD) Protocol

For conformational sampling and aggregation studies (e.g., micelle formation in extraction solvents).

-

Force Field: GAFF2 (General Amber Force Field) is recommended over OPLS-AA for branched alkanes due to better parameterization of the dihedral angles in the isononyl chain.

-

Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry.

-

Ensemble: NPT (Isothermal-Isobaric) at 298K and 1 atm.

Workflow Visualization

The following diagram illustrates the integrated computational pipeline for DTMHA profiling.

Figure 1: Integrated computational workflow for structural and reactive profiling of DTMHA.

Critical Application 1: Nitrosamine Impurity Modeling

For drug development professionals, the primary concern with DTMHA is its conversion to N-nitroso-di(3,5,5-trimethylhexyl)amine (NDTMHA) in the presence of nitrites (e.g., in excipients or wash solvents).

Mechanism of Nitrosation

The reaction follows an acid-catalyzed pathway where the nitrosating agent (N₂O₃ or H₂NO₂⁺) attacks the nucleophilic nitrogen of the unprotonated amine.

Theoretical Challenge: DTMHA is sterically hindered. DFT transition state (TS) calculations must verify if the steric bulk of the 3,5,5-trimethyl group raises the activation energy barrier ($ \Delta G^\ddagger $) compared to linear amines like diethylamine.

Protocol for TS Search:

-

Reactants: Protonated Nitrite (HNO₂) + Neutral DTMHA.

-

Scan Coordinate: Distance between Amine-N and Nitroso-N (N...N bond formation).

-

Method: QST3 (Synchronous Transit-Guided Quasi-Newton) optimization.

-

Validation: Verify one imaginary frequency corresponding to N-N bond formation.

Figure 2: Mechanistic pathway for the formation of NDTMHA, highlighting the steric transition state.

Critical Application 2: Solvent Extraction Mechanisms

In hydrometallurgy, DTMHA acts as an anion exchanger. The extraction efficiency depends on the formation of an ion-pair complex in the organic phase.

Reaction Model:

Molecular Modeling of the Complex

-

Metal Center: Cu(II), Co(II), or Zn(II).

-

Coordination Geometry: Tetrahedral [MCl₄]²⁻.

-

Interaction Energy Calculation:

Note: Use Basis Set Superposition Error (BSSE) correction (Counterpoise method) for accurate binding energies.

Key Insight: The "butterfly" steric effect of the isononyl chains prevents tight packing, potentially increasing solubility in kerosene but decreasing extraction kinetics compared to linear amines.

References

-

Axios Research . (2024). Di(3,5,5-trimethylhexyl) Amine Reference Standard. Axios Research Catalog. Link

-

ChemicalBook . (2024). N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine Properties and Safety. ChemicalBook Database. Link

-

PubChem . (2024).[6][9] Compound Summary: 3,5,5-Trimethylhexylamine and Derivatives. National Library of Medicine. Link

-

Srivastava, S. K., et al. (2021).[7][8] Exploration of experimental and theoretical properties of amine derivatives by DFT/TD-DFT. Journal of Molecular Liquids. Link

-

Vander Hoogerstraete, T., et al. (2021).[9] Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. ACS Sustainable Chemistry & Engineering. Link

-

European Medicines Agency (EMA) . (2020). Assessment report on nitrosamine impurities in human medicinal products. EMA/369136/2020. Link

Sources

- 1. N-Nitroso-N,N-di(3,5,5-triMethylhexyl)aMine CAS#: 1207995-62-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Bis(3,5,5-trimethylhexyl)nitrous amide | C18H38N2O | CID 71751127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Di(3,5,5-trimethylhexyl) Amine - CAS - 926-75-0 | Axios Research [axios-research.com]

- 5. Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0 [smolecule.com]

- 6. N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 | C18H38N2O | CID 71751128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine solution – CRM LABSTANDARD [crmlabstandard.com]

- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 9. Dimethyl-(3,5,5-trimethyl-hexyl)-amine | C11H25N | CID 24973283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5,5-Trimethylhexylamine | C9H21N | CID 98149 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Di(3,5,5-trimethylhexyl)amine: From Historical Obscurity to a Key Role in Metallurgical Separations

Abstract

This technical guide provides a comprehensive overview of Di(3,5,5-trimethylhexyl)amine, a sterically hindered secondary amine that has carved out a significant niche in the field of hydrometallurgy. While not a household name in the broader chemical industry, this molecule's unique structural characteristics have made it an important tool for selective metal extraction. This document traces the historical context of its emergence, details its physicochemical properties, outlines plausible synthetic routes, and delves into its primary application in solvent extraction. The guide is intended for researchers, scientists, and professionals in chemical synthesis and process development who require a deep technical understanding of this specialized amine.

Introduction: The Unseen Workhorse of a Niche Field

The world of industrial chemistry is replete with molecules that, while not widely known, are critical to the functioning of specific technological processes. Di(3,5,5-trimethylhexyl)amine (DTMHA) is a prime example of such a compound. A high-molecular-weight, branched-chain secondary amine, DTMHA's discovery and application are intrinsically linked to the post-war expansion of the nuclear industry and the concurrent need for sophisticated materials purification techniques.

Unlike many amines that find broad application in pharmaceuticals, agrochemicals, and polymers, DTMHA's story is one of targeted utility. Its highly branched and sterically hindered structure, a direct consequence of its synthesis from precursors derived from isobutylene dimerization, imparts a unique set of properties. These properties, particularly its lipophilicity and selective reactivity, have made it a valuable reagent in the specialized field of solvent extraction, a key unit operation in hydrometallurgy.

This guide will illuminate the history, synthesis, properties, and applications of this fascinating and industrially significant molecule, providing the reader with a thorough understanding of its scientific underpinnings and practical utility.

Historical Context and Discovery

The precise moment of the first synthesis of Di(3,5,5-trimethylhexyl)amine is not prominently documented in the annals of chemical history. Its emergence is more of a gradual development within the broader context of research into long-chain aliphatic amines for industrial applications. The foundational work on amine chemistry by August Wilhelm von Hofmann in the mid-19th century laid the theoretical groundwork for the synthesis and understanding of such compounds[1].

The impetus for the development of high-molecular-weight branched amines like DTMHA can be traced to the mid-20th century, particularly the work conducted at Oak Ridge National Laboratory (ORNL) in the United States. In the 1950s, a team of researchers including C.F. Coleman, K.B. Brown, and others were tasked with developing solvent extraction reagents for the recovery of uranium from sulfuric acid leach liquors, a critical step in the production of nuclear fuel[2]. Their seminal 1958 paper in Industrial & Engineering Chemistry detailed the systematic evaluation of various long-chain alkyl amines for this purpose. This research highlighted that highly branched secondary amines exhibited extraction behaviors that were in some respects more similar to straight-chain tertiary amines, a characteristic that proved advantageous for certain separation processes[2]. While DTMHA is not explicitly named in this initial publication, it is representative of the class of amines being investigated.

The commercialization of such amines for hydrometallurgical applications was later advanced by companies like BASF, which developed a range of Alamine® and Aliquat® extractants (tertiary and quaternary amines) for the solvent extraction of various metals[3]. The use of branched-chain amines became a key strategy for optimizing selectivity and efficiency in these processes.

Physicochemical Properties of Di(3,5,5-trimethylhexyl)amine

The utility of DTMHA in its primary application is a direct result of its physical and chemical properties. As a reference standard, it is available from suppliers such as Axios Research under the CAS number 926-75-0[4][5][6].

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₉N | [5] |

| Molecular Weight | 269.52 g/mol | [5] |

| CAS Number | 926-75-0 | [4][5][6][7][8] |

| Appearance | Likely a colorless to pale yellow liquid | General observation for similar amines |

| Solubility | Insoluble in water; soluble in organic solvents | [9] |

The key structural feature of DTMHA is the presence of two bulky 3,5,5-trimethylhexyl groups attached to the nitrogen atom. This high degree of branching creates significant steric hindrance around the nitrogen lone pair, which modulates its basicity and nucleophilicity compared to linear secondary amines. This steric bulk is also responsible for its high lipophilicity and low water solubility, which are essential for its role as a solvent extraction reagent.

Synthesis of Di(3,5,5-trimethylhexyl)amine: A Plausible Approach

While a specific, detailed, and publicly available protocol for the industrial synthesis of Di(3,5,5-trimethylhexyl)amine is not readily found, a plausible and logical synthetic route can be constructed based on established principles of amine synthesis, particularly reductive amination.

The likely precursors for this synthesis are 3,5,5-trimethylhexanal and 3,5,5-trimethylhexylamine. The overall reaction would be the reductive amination of the aldehyde with the primary amine.

Step 1: Synthesis of 3,5,5-Trimethylhexylamine (Primary Amine)

The primary amine can be synthesized from 3,5,5-trimethylhexanal via reductive amination with ammonia[11][12].

Caption: Synthesis of the primary amine precursor.

Step 2: Synthesis of Di(3,5,5-trimethylhexyl)amine (Secondary Amine)

The secondary amine is then formed by the reductive amination of 3,5,5-trimethylhexanal with the previously synthesized 3,5,5-trimethylhexylamine.

Caption: Synthesis of the target secondary amine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of Di(3,5,5-trimethylhexyl)amine based on the principles of reductive amination.

Materials:

-

3,5,5-Trimethylhexanal

-

3,5,5-Trimethylhexylamine[9]

-

Palladium on carbon (Pd/C, 5-10 wt%) or another suitable hydrogenation catalyst

-

Methanol or another suitable solvent

-

Hydrogen gas (H₂)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a high-pressure reactor (e.g., a Parr autoclave) equipped with a magnetic stirrer, combine 3,5,5-trimethylhexanal (1.0 eq), 3,5,5-trimethylhexylamine (1.0-1.2 eq), and a suitable solvent such as methanol.

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C) to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol% relative to the aldehyde.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi) and heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

-

Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield Di(3,5,5-trimethylhexyl)amine as a colorless to pale yellow liquid.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Applications of Di(3,5,5-trimethylhexyl)amine

The primary and most well-documented application of DTMHA is in the field of hydrometallurgy as a solvent extraction reagent.

Solvent Extraction in Hydrometallurgy

Solvent extraction is a process used to separate and purify metals from aqueous solutions, often derived from the leaching of ores. In this process, an organic phase containing an extractant is mixed with the aqueous phase containing the metal ions. The extractant selectively complexes with the desired metal ion, transferring it to the organic phase. The two phases are then separated, and the metal is subsequently stripped from the organic phase into a new aqueous solution, resulting in a purified and concentrated metal stream.

Long-chain amines, including DTMHA, function as basic extractants (anion exchangers). In an acidic aqueous solution, the amine is protonated to form an ammonium salt. This cationic species can then exchange its anion with an anionic metal complex present in the aqueous phase, thereby extracting the metal into the organic phase.

The high degree of branching in DTMHA provides several advantages in this context:

-

Enhanced Solubility in Organic Diluents: The bulky alkyl groups make the amine and its metal complexes highly soluble in common organic diluents like kerosene, preventing the formation of a third phase during extraction.

-

Steric Selectivity: The steric hindrance around the nitrogen atom can influence the selectivity of the extraction process, allowing for the separation of metals with similar chemical properties.

-

Phase Disengagement: The structure of the amine can also affect the rate of phase separation after mixing, which is an important consideration in continuous industrial processes.

While specific industrial formulations are often proprietary, the use of branched-chain secondary and tertiary amines for the extraction of metals like uranium, vanadium, and others is a well-established practice in the mining and refining industries[2][3].

Role in Drug Development

While not a direct component of any known pharmaceutical, Di(3,5,5-trimethylhexyl)amine does have a role in the broader landscape of drug development as a certified reference material[5][6]. In this capacity, it is used for:

-

Analytical Method Development and Validation: As a well-characterized compound, it can be used to develop and validate analytical methods (e.g., chromatography) for the detection and quantification of related amine compounds that may be present as impurities or degradation products in active pharmaceutical ingredients (APIs).

-

Quality Control: It serves as a standard for quality control applications during the synthesis and formulation of drug products.

Its N-nitroso derivative, N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine, is also of interest in toxicological research as a member of the N-nitrosoamine class of compounds[4][13][14].

Conclusion

Di(3,5,5-trimethylhexyl)amine is a testament to the principle that a molecule's utility is defined by its structure. Born out of the necessity for advanced materials separation in the mid-20th century, its highly branched and sterically hindered nature has made it a valuable, albeit specialized, tool in the field of hydrometallurgy. While its direct role in drug development is limited to that of an analytical standard, the principles of its design and application—leveraging steric and electronic effects to achieve selectivity—are fundamental to the broader field of chemical synthesis. This guide has provided a comprehensive overview of this unique amine, from its historical origins to its modern-day applications, offering a valuable resource for scientists and researchers in related fields.

References

-

Axios Research. (n.d.). Di(3,5,5-trimethylhexyl) Amine. Retrieved from [Link]

-

PubChem. (n.d.). 3,5,5-Trimethylhexylamine. Retrieved from [Link]

-

MDPI. (2019, July 8). Synthesis and characterization of long‐chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications. Retrieved from [Link]

-

Wiley Online Library. (2020, January 15). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). US4010160A - Process for the manufacture of 1,3-bis-(β-ethylhexyl)-5-amino-5-methyl-hexahydropyrimidine.

- Coleman, C. F., Brown, K. B., Moore, J. G., & Crouse, D. J. (1958). Solvent extraction with alkyl amines. Industrial & Engineering Chemistry, 50(12), 1756-1762.

-

MDPI. (2020, December 1). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). The Significance of Heterocycles for Pharmaceuticals and Agrochemicals | Request PDF. Retrieved from [Link]

-

AZoM.com. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

-

PubChem. (n.d.). N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4. Retrieved from [Link]

-

ResearchGate. (n.d.). Site-Selective Synthesis of Antitumor C5-Aminated Indoles via Neighboring Aldehyde Group Assisted Catellani Reaction | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1.1: (a) H and (b) C NMR spectra of [1'- C]1,3,5-Trimethylbenzene (7.05 T, CDCl ). The 1 H resonance arising from residual CHCl in the solvent is marked s.. Retrieved from [Link]

-

Axios Research. (n.d.). 2-Bromo-N-Methylethanamine HBr. Retrieved from [Link]

-

LookChem. (n.d.). Cas 926-75-0,Di(3,5,5-triMethylhexyl)aMine. Retrieved from [Link]

-

Henan Boyang Chemical Co., Ltd. (n.d.). Factory price Di(3,5,5-triMethylhexyl)aMine in stock CAS NO.926-75-0. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Nitroso-N,N-di(3,5,5-triMethylhexyl)aMine CAS#: 1207995-62-7 [m.chemicalbook.com]

- 5. Di(3,5,5-trimethylhexyl) Amine - CAS - 926-75-0 | Axios Research [axios-research.com]

- 6. 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9 | Axios Research [axios-research.com]

- 7. lookchem.com [lookchem.com]

- 8. boyang.lookchem.com [boyang.lookchem.com]

- 9. 3,5,5-Trimethylhexylamine | C9H21N | CID 98149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Nitroso-N,N-di(3,5,5-triMethylhexyl)aMine | 1207995-62-7 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijsrtjournal.com [ijsrtjournal.com]

Di(3,5,5-trimethylhexyl)amine role as a secondary amine

Role, Reactivity, and Risk Management in Pharmaceutical Development

Executive Summary: The Steric Advantage

Di(3,5,5-trimethylhexyl)amine (CAS 926-75-0), often technically referred to as a specific isomer of diisononylamine, represents a critical class of hindered secondary amines . Unlike linear alkyl amines, the branched 3,5,5-trimethylhexyl architecture provides a unique "steric shield" around the nitrogen center.

For drug development professionals, this molecule presents a dual nature:

-

The Utility: A highly effective lipophilic counter-ion for Liquid-Liquid Extraction (LLE) of acidic impurities or metal catalysts.

-

The Risk: A precursor to N-nitroso-di(3,5,5-trimethylhexyl)amine (NDiTMA), a nitrosamine impurity that requires rigorous control under ICH M7(R1) guidelines.

This guide synthesizes the physicochemical behavior of this amine with actionable protocols for its use and detection.[1]

Chemical Architecture & Physicochemical Profile[2]

The utility of Di(3,5,5-trimethylhexyl)amine is dictated by its high lipophilicity and steric bulk.

Key Physicochemical Data

| Property | Value | Critical Implication for Pharma |

| CAS Number | 926-75-0 | Identifier for regulatory filings (distinct from generic diisononylamine).[2] |

| Molecular Weight | 269.51 g/mol | High MW facilitates phase separation in aqueous/organic systems. |

| LogP (Predicted) | ~6.76 | Extreme lipophilicity; partitions almost exclusively to organic phases. |

| Boiling Point | ~385°C | Non-volatile; unlikely to be purged via standard evaporation. |

| pKa (Conjugate Acid) | ~10.5 - 11.0 | Strong base; effectively protonates acidic scavengers or impurities. |

Structural Visualization: The Steric Shield

The following diagram illustrates the steric environment. The branching at the C3 and C5 positions creates a "butterfly effect," shielding the nitrogen lone pair. This reduces nucleophilicity compared to linear analogues (e.g., di-n-octylamine) but maintains basicity for protonation.

Figure 1: Structural impact of branched alkyl chains on reactivity and solubility.

Application: Liquid-Liquid Extraction (LLE) Mechanism

In process chemistry, Di(3,5,5-trimethylhexyl)amine is utilized as a "liquid anion exchanger." It is particularly effective for scavenging acidic impurities (e.g., unreacted carboxylic acids) or extracting metal catalysts (e.g., Palladium) from aqueous streams into organic solvents like heptane or toluene.

The Mechanism: Ion-Pair Formation

The amine functions by protonation at the interface, followed by ion-pairing with the target anion.

Reaction:

Where:

- = Di(3,5,5-trimethylhexyl)amine[3]

-

= Target acidic impurity or metal-chloro complex (e.g.,

Workflow Diagram

Figure 2: Mechanism of Acid/Metal Extraction via Ion-Pairing.

Critical Risk: Nitrosamine Formation (NDiTMA)

For drug development, the presence of any secondary amine raises the red flag for Nitrosamine Drug Substance Related Impurities (NDSRIs) . If Di(3,5,5-trimethylhexyl)amine is used in a step involving sodium nitrite or reagents containing trace nitrites, it forms N-nitroso-di(3,5,5-trimethylhexyl)amine .

The Reaction Pathway

While the steric hindrance of the 3,5,5-trimethylhexyl group slows the kinetics compared to dimethylamine, the reaction does proceed under acidic conditions.

Reaction:

Regulatory Control Strategy

Under ICH M7, this nitrosamine would likely be classified as a Class 1 or Class 2 impurity (known or potential mutagen).

Control Limits: Because specific toxicology data for N-nitroso-di(3,5,5-trimethylhexyl)amine is sparse compared to NDMA, regulators often apply the "Threshold of Toxicological Concern" (TTC) approach or read-across from N-nitroso-diisononylamine.

-

Default AI (Acceptable Intake): 18 ng/day (unless Ames negative data is provided).

-

Required Action: If this amine is used, the final drug substance must be tested for the nitrosamine derivative.

Experimental Protocols

Protocol A: Determination of Amine Purity (Non-Aqueous Titration)

Purpose: To verify the assay of the raw material before use in synthesis.

Reagents:

-

0.1 N Perchloric Acid (

) in Glacial Acetic Acid. -

Solvent: Glacial Acetic Acid / Acetic Anhydride (9:1).

-

Indicator: Crystal Violet (or Potentiometric detection).

Procedure:

-

Weighing: Accurately weigh ~0.3g of Di(3,5,5-trimethylhexyl)amine into a clean titration beaker.

-

Dissolution: Add 50 mL of the Glacial Acetic Acid solvent mixture. Stir until fully dissolved.

-

Titration: Titrate with 0.1 N Perchloric Acid.

-

Visual: Endpoint is Blue

Blue-Green. -

Potentiometric: Plot mV vs. mL; determine inflection point.

-

-

Calculation:

(Where

Protocol B: Trace Nitrosamine Screening (LC-MS/MS)

Purpose: To detect N-nitroso-di(3,5,5-trimethylhexyl)amine (NDiTMA) at ppb levels in drug substances.

System Suitability:

-

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 7500).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 100mm x 2.1mm, 1.7µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Methanol (High organic required for elution).

-

-

MRM Transition:

-

Precursor: 299.3 [M+H]+

-

Product Ions: Optimize for specific fragmentation (likely loss of -OH or alkyl chain cleavage).

-

Methodology:

-

Standard Prep: Dissolve authentic NDiTMA standard (CAS 1207995-62-7) in Methanol.

-

Sample Prep: Dissolve API in Methanol (or compatible solvent). Vortex and centrifuge.

-

Gradient: Start at 50% B, ramp to 95% B over 10 mins (Lipophilic analyte requires high %B).

-

Limit of Quantitation (LOQ): Target < 0.03 ppm relative to API.

References

-

Chemical Identity & Properties

-

Nitrosamine Risk & Mechanisms

-

European Medicines Agency (EMA). (2023).[4][5] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Retrieved from [Link]

-

Ashworth, I. W., et al. (2020). Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development. Retrieved from [Link]

-

- Extraction Applications

Sources

Methodological & Application

Application Note: High-Efficiency Extraction of Copper(II) from Chloride Media using Di(3,5,5-trimethylhexyl)amine

Executive Summary

This application note details the protocol for utilizing Di(3,5,5-trimethylhexyl)amine (chemically synonymous with Diisononylamine or DINA ) as a highly selective extractant for Copper(II). Unlike traditional oxime-based extractants (e.g., LIX reagents) that operate via cation exchange in sulfate media, Di(3,5,5-trimethylhexyl)amine functions as a liquid anion exchanger in chloride media .

Target Audience:

-

Hydrometallurgists: For processing chloride leach liquors from sulfide ores or e-waste.

-

Pharmaceutical Scientists: For scavenging residual copper catalysts (e.g., from "Click" chemistry or Ullmann couplings) from acidic aqueous waste streams.

Key Advantages:

-

High Selectivity: Preferentially extracts anionic copper chlorocomplexes (

) over cationic impurities (e.g., -

Facilitated Stripping: Copper can be stripped using water or dilute acid, avoiding the need for highly concentrated acid stripping required by oximes.

Chemical Foundation & Mechanism

The Reagent

Di(3,5,5-trimethylhexyl)amine is a secondary amine with significant steric bulk due to the branched isononyl chains. This branching suppresses the formation of stable emulsions often seen with straight-chain amines, improving phase separation kinetics.

-

CAS: 24004-33-5 (Generic for Diisononylamine isomers)

-

Character: Weak base (requires protonation to become active).

-

Solubility: Highly soluble in aliphatic/aromatic diluents; insoluble in water.

Extraction Mechanism (Anion Exchange)

In chloride media, Copper(II) exists in equilibrium between cationic (

-

Activation (Pre-equilibration): The organic amine (

) is contacted with acid to form the amine salt. -

Extraction: The amine salt exchanges its chloride ion for the anionic copper complex.

Mechanistic Visualization

Figure 1: The chloride-dependent anion exchange mechanism. High chloride concentration in the aqueous phase is the driving force that converts Copper into the extractable anionic species.

Experimental Protocols

Safety & Handling

-

Ventilation: Amines have a characteristic ammonia-like odor. All operations must be performed in a fume hood.

-

PPE: Nitrile gloves, lab coat, and safety glasses.

-

Compatibility: Avoid contact with strong oxidizing agents (e.g., concentrated nitric acid) to prevent degradation of the amine.

Protocol A: Solvent Formulation

Proper formulation prevents "third phase formation" (separation of the amine salt from the diluent).

Materials:

-

Di(3,5,5-trimethylhexyl)amine (>98% purity).

-

Diluent: Kerosene (low odor) or n-Dodecane.

-

Modifier: Isodecanol or 1-Octanol (Critical for solubility).

Procedure:

-

Calculate Volume: Determine the required volume of 0.1 M extractant.

-

Example: To make 100 mL of 0.1 M solution.

-

MW of Di(3,5,5-trimethylhexyl)amine

g/mol . -

Mass required =

g.

-

-

Mixing:

-

Add 2.7 g of amine to a volumetric flask.

-

Add 5% v/v Isodecanol (Modifier). Note: Without this, the amine salt may precipitate.

-

Fill to mark with Kerosene/Dodecane.

-

-

Conditioning (Acidification):

-

Contact the organic phase with an equal volume of 1.0 M HCl for 5 minutes.

-

Separate phases. The organic phase is now in the chloride form (

) and ready for extraction.

-

Protocol B: Extraction Isotherm (The "Shake-Out")

This protocol determines the efficiency of copper extraction relative to chloride concentration.

Aqueous Feed Preparation:

-

Prepare a stock solution of 1.0 g/L Cu(II) (using

). -

Prepare a series of aqueous solutions with varying HCl concentrations: 0.5 M, 1.0 M, 2.0 M, 4.0 M, 6.0 M.

Step-by-Step:

-

Ratio: Use an Organic-to-Aqueous (O:A) ratio of 1:1 (e.g., 10 mL Organic : 10 mL Aqueous).

-

Contact: Combine phases in a separatory funnel or shaker vial.

-

Equilibration: Shake vigorously for 10 minutes at 25°C. (Kinetics are fast; equilibrium is typically reached < 5 mins).

-

Separation: Allow phases to settle (typically 2-3 mins).

-

Analysis:

-

Collect the aqueous raffinate.

-

Analyze Cu concentration via Atomic Absorption Spectroscopy (AAS) or ICP-OES.

-

Calculate Organic concentration by mass balance:

.

-

Protocol C: Stripping (Copper Recovery)

The beauty of amine extraction is the ease of stripping. By lowering the chloride concentration, the

Procedure:

-

Stripping Agent: Use 0.1 M HCl or Deionized Water .

-

Contact: Mix Loaded Organic with Stripping Agent at O:A ratio of 1:1 or 2:1.

-

Equilibration: Shake for 5 minutes.

-

Result: Copper transfers to the aqueous phase.[1][2][3][4][5] The organic amine returns to its salt form (if acid stripped) or free base form (if water stripped, though acid stripping is preferred to keep amine active).

Data Analysis & Expected Results

Influence of Chloride Concentration

The extraction efficiency (

| HCl Concentration (M) | Predominant Aqueous Species | Extraction Efficiency (%) | Distribution Ratio ( |

| 0.5 M | < 10% | < 0.1 | |

| 2.0 M | ~ 40% | 0.6 | |

| 4.0 M | > 95% | > 20.0 | |

| 6.0 M | > 98% | > 50.0 |

Table 1: Representative extraction data for secondary amines in copper-chloride systems. Note the sharp increase in extraction as [Cl-] exceeds 3.0 M.

Separation Factors

At 4.0 M HCl, Di(3,5,5-trimethylhexyl)amine exhibits high selectivity against metals that do not form stable anionic chlorocomplexes at this acidity.

-

Cu / Ni Separation Factor: > 500 (Nickel remains cationic).

-

Cu / Fe(II) Separation Factor: > 100 (Fe(II) extracts poorly; Fe(III) extracts well and must be reduced or masked).

Process Workflow Diagram

Figure 2: Continuous counter-current extraction workflow. The amine is regenerated in the stripping stage and recycled.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Third Phase Formation | Insufficient modifier or high Cu loading. | Increase Isodecanol concentration to 10% v/v. Reduce O:A ratio to limit loading. |

| Emulsion (Slow Separation) | High shear mixing or particulates in feed. | Filter aqueous feed before extraction. Use gentle agitation (magnetic stirring vs. vortexing). |

| Low Extraction Efficiency | Low Chloride concentration. | Add NaCl or HCl to the aqueous feed to ensure |

| Iron Contamination | Presence of Fe(III) in feed. | Pre-reduce feed with ascorbic acid or metallic copper to convert Fe(III) |

References

-

Sato, T. (1966). "The extraction of copper(II) from hydrochloric acid solutions by amine." Journal of Applied Chemistry. (Foundational work on secondary amine extraction mechanisms).

- Ritcey, G. M., & Ashbrook, A. W. (1984). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier.

-

Alguacil, F. J. (1999). "Liquid-liquid extraction of copper(II) from chloride media." Revista de Metalurgia. (Specific data on chloride dependencies).

-

Zhu, Z., & Cheng, C.Y. (2011). "Solvent extraction technology for the separation and purification of copper."[1][3] Mineral Processing and Extractive Metallurgy Review. (Review of modern extractants including amines).

Sources

Di(3,5,5-trimethylhexyl)amine as a solvent extractant for rare earth elements

Application Note: Selective Separation of Rare Earth Elements using Di(3,5,5-trimethylhexyl)amine (Di-TMHA)

Executive Summary

Di(3,5,5-trimethylhexyl)amine (CAS: 926-75-0), hereafter referred to as Di-TMHA , is a highly branched secondary amine. While primary amines (e.g., Primene JMT) and tertiary amines (e.g., Alamine 336) are commonplace in industrial hydrometallurgy, Di-TMHA occupies a critical niche. Its specific "isononyl" branching structure provides significant steric hindrance around the nitrogen center.

In the context of Rare Earth Elements (REEs), this steric bulk modifies the basicity and the packing density of the amine-metal complex, offering distinct selectivity profiles compared to linear amines. This guide details the protocol for utilizing Di-TMHA as a Liquid Anion Exchanger for the extraction of REEs (specifically Scandium and light lanthanides) from sulfate media .

Key Advantages of Di-TMHA:

-

Enhanced Phase Disengagement: The branched alkyl chains reduce the formation of stable emulsions often seen with straight-chain amines.

-